4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (4-chlorophenyl)acetate
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Overview
Description
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyphenyl, formamido, and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 4-methoxybenzaldehyde and 4-chloroaniline, followed by the introduction of formamido and imino groups under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a candidate for drug development, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s formamido and imino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the initial condensation reaction.
Chalcones: Compounds with similar structural motifs and biological activities.
Uniqueness
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENYL)ACETATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties
Properties
Molecular Formula |
C23H19ClN2O4 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-20-12-6-18(7-13-20)23(28)26-25-15-17-4-10-21(11-5-17)30-22(27)14-16-2-8-19(24)9-3-16/h2-13,15H,14H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
HCQFNQUZKLAPPC-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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